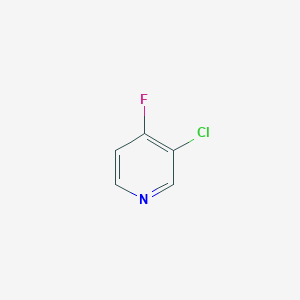

3-Chloro-4-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govresearchgate.net Its unique properties, including basicity, polarity, and the ability to form hydrogen bonds, make it a fundamental building block in a vast array of chemical endeavors. nih.gov In the realm of medicinal chemistry and drug discovery, pyridine scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved pharmaceuticals. researchgate.net Many natural products, such as certain vitamins (niacin and pyridoxine) and alkaloids, feature a pyridine core, highlighting its biological relevance. nih.govdovepress.com The presence of the nitrogen atom often enhances the water solubility and bioavailability of less soluble molecules, a crucial factor in drug design. enpress-publisher.com Consequently, pyridine derivatives are extensively explored for a wide range of therapeutic applications, demonstrating their versatility in interacting with various biological targets. researchgate.netdovepress.com

Beyond pharmaceuticals, pyridine and its derivatives are integral to materials science, agrochemicals, and catalysis. nih.govenpress-publisher.com They serve as important ligands in organometallic chemistry and are used in the development of functional nanomaterials. nih.gov In agriculture, pyridine-based compounds are the foundation for numerous insecticides, fungicides, and herbicides. enpress-publisher.com The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. enpress-publisher.com This has led to the development of novel materials with tailored optical and electronic characteristics. nih.gov

Role of Halogenation in Modulating Pyridine Reactivity and Biological Activity

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, is a powerful and widely used strategy to modify its chemical and physical properties. nih.govnih.gov Pyridine itself is an electron-deficient heterocycle, which can make certain reactions, like electrophilic aromatic substitution, challenging. nih.govchemrxiv.org Halogenation fundamentally alters the electronic landscape of the pyridine ring, influencing its reactivity and enabling a broader range of subsequent chemical transformations. nih.gov

Installing a carbon-halogen bond provides a versatile handle for further synthetic modifications through various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.govchemrxiv.org This is of paramount importance in the development of new pharmaceuticals and agrochemicals, where the ability to systematically vary substituents is key to structure-activity relationship (SAR) studies. nih.gov The regioselective halogenation of pyridines is a critical process for obtaining specific isomers required for targeted synthesis. nih.gov However, achieving high selectivity, particularly at the 3-position, can be a significant synthetic challenge that has been the subject of extensive research. nih.govchemrxiv.orgresearchgate.net The nature and position of the halogen substituent can dramatically affect the biological activity of the resulting molecule. nih.gov

Overview of Fluorine and Chlorine Atom Contributions to Pyridine Derivatives

Fluorine and chlorine, the two lightest and most electronegative halogens, impart distinct and valuable properties to pyridine derivatives. Their introduction can significantly alter the electronic structure, lipophilicity, metabolic stability, and binding interactions of the parent molecule.

Chlorine: Chlorine, while less electronegative than fluorine, also significantly modifies the electronic properties of the pyridine ring. aip.org The introduction of a chlorine atom can alter the energy levels of the molecular orbitals. aip.org Like other halogens, chlorine can serve as a key reactive site for building more complex molecules. nih.gov Theoretical and experimental studies have shown that the position of the chlorine atom on the pyridine ring has a substantial effect on the molecule's electronic structure and photoionization kinetics. aip.orgresearchgate.net The interaction between the lone pair electrons of the nitrogen and the chlorine atom can lead to significant electronic effects that influence the molecule's reactivity. aip.org

The combined presence of both fluorine and chlorine on a pyridine ring, as in 3-Chloro-4-fluoropyridine, creates a unique electronic environment. The interplay between the electron-withdrawing effects of both halogens can lead to specific reactivity patterns that are advantageous in synthetic chemistry. researchgate.net

Contextualizing this compound within the Broader Halogenated Pyridine Landscape

This compound is one of many di-halogenated pyridine derivatives, each with its own characteristic reactivity and applications. The specific placement of the chlorine atom at the 3-position and the fluorine atom at the 4-position dictates its chemical behavior. For instance, the fluorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position. This differential reactivity is a key feature that synthetic chemists can exploit.

The synthesis and reactions of various halogenated pyridines have been extensively studied. For example, the synthesis of 2,6-difluoropyridine (B73466) can be achieved from 2,6-dichloropyridine (B45657) via a halogen exchange reaction. dur.ac.uk The reactivity of other isomers, such as 4-chloro-3-fluoropyridine (B1587321), has also been investigated, revealing different regioselectivity in reactions like metalation. acs.org The broader family of halogenated pyridines serves as a rich source of building blocks for creating diverse chemical libraries for screening in drug discovery and materials science. ontosight.ai Compounds like this compound are valuable intermediates precisely because their specific halogenation pattern offers a predictable pathway for constructing more complex, functionalized molecules. github.com

Below is a table highlighting some key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 883107-69-5 |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.53 g/mol |

| Appearance | Liquid |

| Purity | ≥97% |

(Data sourced from multiple chemical suppliers) fluorochem.co.ukavantorsciences.combldpharm.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQHXVNMBBOXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392632 | |

| Record name | 3-chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-69-5 | |

| Record name | 3-Chloro-4-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core

The pyridine ring in 3-chloro-4-fluoropyridine is rendered electron-deficient by the presence of two halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine and fluorine atoms significantly influence the regioselectivity of these reactions.

The fluorine atom at the 4-position of the pyridine ring is a primary site for nucleophilic attack. This is attributed to fluorine's high electronegativity, which strongly polarizes the C-F bond and activates the position for substitution. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in SNAr reactions on pyridine rings. acs.orgnih.gov Studies have shown that SNAr reactions on fluoropyridines can proceed under much milder conditions than previously thought and are compatible with a wide range of functional groups. acs.org In the context of polyhalogenated pyridines, the substitution of a fluorine atom is generally favored over chlorine. acs.orgacs.org For instance, in 3-chloro-2,4,5,6-tetrafluoropyridine, nucleophilic addition reactions predominantly occur at the 4-position, despite chloride being a good leaving group. nih.govacs.orgkaust.edu.sa This preference is due to the 4-position being the most electron-deficient carbon in the structure. nih.govacs.orgkaust.edu.sa

While the fluorine at C-4 is typically more reactive towards nucleophiles, the chlorine at C-3 can also undergo substitution, although generally under more forcing conditions. The reactivity of halogens in SNAr reactions on pyridine rings is influenced by their position relative to the ring nitrogen and other substituents. The activating influence of a chlorine atom in chloropolyfluoropyridines follows the order ortho > meta > para relative to the reaction center. rsc.org In this compound, the chlorine atom is at the 3-position (meta to the nitrogen), which is less activated for nucleophilic attack compared to positions 2 or 4.

In competitive SNAr reactions involving polyhalogenated pyridines, the regioselectivity is dictated by a combination of electronic and steric factors. The general order of leaving group ability in nucleophilic aromatic substitution is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. acs.orgnih.gov

Studies on chloropolyfluoropyridines have established that the activating influence of a chlorine substituent is greatest when it is ortho to the reaction site. rsc.org In the case of this compound, the fluorine at C-4 is para to the ring nitrogen, a highly activated position, while the chlorine at C-3 is in a meta position, which is less activated. Consequently, nucleophilic attack is expected to occur preferentially at the C-4 position, displacing the fluorine atom. Research on other halopyridines has shown that high selectivity for substitution of a fluoride over a chloride can be achieved under mild SNAr conditions. acs.org

Electrophilic Aromatic Substitution on this compound

The electron-withdrawing nature of both the fluorine and chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. smolecule.com The fluorine atom, in particular, due to its strong inductive effect, significantly reduces the electron density of the pyridine ring, making reactions with electrophiles challenging. smolecule.com

Nitration of 3-fluoropyridine (B146971) N-oxide, a related compound, occurs at the 4-position, indicating that the directing effect of the N-oxide group can overcome the deactivating and directing effects of the fluorine atom. rsc.org However, for this compound itself, the combined deactivating effects of the two halogens and the pyridine nitrogen make electrophilic substitution difficult. Functionalization is more readily achieved through other means, such as metalation.

Directed Functionalization via Metalation (e.g., Lithiation, Magnesiation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.orgorganic-chemistry.org Halogens can act as directing groups in metalation reactions.

In the case of this compound, the fluorine atom is expected to exert a significant ortho-directing effect. website-files.com This allows for regioselective deprotonation at the C-2 or C-5 positions.

Research has demonstrated the successful regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) (a positional isomer of the subject compound) at the more electron-deficient 2-position. website-files.comacs.org This was achieved through two main pathways: a traditional approach involving kinetic deprotonation at low temperatures followed by reaction with an electrophile, and a more direct Minisci-type amidomethylation. website-files.comacs.orgfigshare.comnih.govacs.orgresearchgate.net

In the deprotonation approach, 4-chloro-3-fluoropyridine was treated with a strong base at -75 °C, leading to regioselective deprotonation at the 2-position, which was then trapped with dimethylformamide (DMF) to yield 2-formyl-4-chloro-3-fluoropyridine. acs.orgfigshare.comnih.govacs.orgresearchgate.net This aldehyde could then be converted to the desired aminomethyl derivative. acs.orgfigshare.comnih.govacs.orgresearchgate.net

The Minisci-type amidomethylation, using either silver/persulfate or photoredox-mediated conditions, also showed good regioselectivity for the 2-position. website-files.comacs.orgfigshare.comnih.govacs.orgresearchgate.net This method proved to be more direct and scalable for producing various 2-amidomethylated pyridines. website-files.comacs.orgfigshare.comnih.govacs.orgresearchgate.net The 3-fluoro substituent was noted to exert a powerful directing effect, enhancing the inherent reactivity of the pyridine ring. acs.org

A study on the synthesis of a series of 2-amidomethylated pyridines from 4-chloro-3-fluoropyridine highlighted the utility of these methods. acs.orgfigshare.comnih.govacs.orgresearchgate.net The table below summarizes the yields and isomeric ratios for the synthesis of various amidomethyl derivatives via a photoredox-mediated Minisci reaction. website-files.com

Table 1: Photoredox-Mediated Amidomethylation of 4-Chloro-3-fluoropyridine website-files.com

| Entry | R | R1 | Yield (%) | Isomeric Ratio (2-isomer : other isomers) |

|---|---|---|---|---|

| 1 | Cbz | H | 65 | 98 : 2 |

| 2 | CF3CO | H | 64 | 92 : 8 |

| 3 | CH3CO | H | 61 | 98 : 2 |

| 4 | PhCO | H | 35 | 98 : 2 |

| 5 | CHO | H | 30 | 95 : 5 |

| 6 | Cbz | CH3 | 67 | 95 : 5 |

Yields were calculated by quantitative 1H or 19F NMR. Isomeric ratios were measured by 1H or 19F NMR.

This data underscores the high regioselectivity achievable for the 2-position, driven by the directing effect of the 3-fluoro substituent. website-files.com

Reaction with Various Electrophiles

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of two electron-withdrawing halogen substituents in this compound. This deactivation generally renders the molecule unreactive toward classical electrophilic aromatic substitution reactions. However, functionalization with electrophiles can be achieved effectively through directed ortho-metalation.

This strategy involves the use of a strong, sterically hindered base to selectively deprotonate the most acidic C-H bond on the pyridine ring. For 4-chloro-3-fluoropyridine, kinetic deprotonation occurs regioselectively at the C-2 position. This enhanced acidity at C-2 is attributed to the synergistic inductive effects of the adjacent ring nitrogen and the C-3 chloro substituent. The resulting organometallic intermediate can then be trapped by a suitable electrophile.

A notable example is the formylation of 4-chloro-3-fluoropyridine. Treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -75 °C) generates the 2-lithiated species, which upon reaction with N,N-dimethylformamide (DMF) yields 2-formyl-4-chloro-3-fluoropyridine with high regioselectivity. ljmu.ac.ukmdpi.com This transformation provides a key intermediate for further synthetic modifications.

Table 1: Directed Ortho-Formylation of 4-Chloro-3-fluoropyridine An interactive table detailing the reaction conditions for the formylation of 4-chloro-3-fluoropyridine.

| Parameter | Condition | Purpose |

|---|---|---|

| Base | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | To achieve kinetic deprotonation at the C-2 position. |

| Solvent | Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction at low temperatures. |

| Temperature | -75 °C | To ensure kinetic control and prevent side reactions or decomposition. |

| Electrophile | N,N-Dimethylformamide (DMF) | To introduce the formyl (-CHO) group at the metalated position. |

| Product | 2-Formyl-4-chloro-3-fluoropyridine | Regioselective introduction of an aldehyde function. ljmu.ac.ukmdpi.com |

Alternative strategies for functionalization include Minisci-type reactions, which involve the addition of carbon-centered radicals to the protonated pyridine ring. These methods, often mediated by silver/persulfate or photoredox catalysis, can introduce amidomethyl groups with high regioselectivity, offering a complementary approach to the deprotonation-electrophile quench sequence. ljmu.ac.ukmdpi.comwikipedia.org

Transition-Metal Catalyzed Reactions Involving this compound

This compound is an excellent substrate for a variety of transition-metal catalyzed reactions, which primarily exploit the reactivity of the carbon-halogen bonds to form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl >> F. Consequently, for this compound, the C-Cl bond at the 3-position is the anticipated site of oxidative addition to the metal center, leaving the more robust C-F bond at the 4-position intact. organic-chemistry.orgorganic-chemistry.orgnih.gov

Negishi Coupling: This reaction couples organozinc reagents with organic halides. organic-chemistry.org While direct examples with this compound are not extensively documented, related protocols for fluoropyridines suggest its feasibility. For instance, fluoropyridines can undergo a sequence of directed lithiation, transmetalation to a zinc species, and subsequent Negishi cross-coupling to form biaryl products. ljmu.ac.ukacs.org This approach would involve activation at a C-H position rather than the C-Cl bond but demonstrates the compatibility of the fluoropyridine core. The direct coupling at the C-Cl bond with an organozinc reagent is also a viable pathway using appropriate palladium catalysts, such as those with bulky N-heterocyclic carbene (NHC) ligands, which are known to activate less reactive aryl chlorides. nanochemres.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper. nih.govsoton.ac.uk The reaction with this compound would be expected to proceed selectively at the C-3 position. Studies on related bromo-fluoro-cyanopyridines show that Sonogashira coupling occurs exclusively at the more reactive C-Br bond, supporting the predicted selectivity for the C-Cl bond in this compound over the C-F bond. libretexts.org The reaction tolerates a wide range of functional groups on the alkyne partner. libretexts.org

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgliverpool.ac.uk The reaction of this compound would be anticipated to yield a 3-alkenyl-4-fluoropyridine derivative. The success of Heck reactions with aryl chlorides often requires specific catalysts, such as palladacycles or palladium complexes with bulky electron-rich phosphine (B1218219) or NHC ligands, to facilitate the challenging oxidative addition step. nih.gov

Table 2: General Conditions for Cross-Coupling Reactions An interactive table summarizing typical conditions for various cross-coupling reactions applicable to this compound.

| Reaction | Catalyst System | Coupling Partner | Key Features |

|---|---|---|---|

| Negishi | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd-NHC) | Organozinc (R-ZnX) | High functional group tolerance; couples sp³, sp², and sp carbons. organic-chemistry.orgacs.org |

| Sonogashira | Pd(0) complex + Cu(I) salt (e.g., CuI) | Terminal Alkyne | Forms C(sp²)-C(sp) bonds; requires a base (e.g., Et₃N). nih.govlibretexts.org |

| Heck | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂, Pd-NHC) | Alkene | Forms a new C=C bond via vinylic substitution. organic-chemistry.orgliverpool.ac.uk |

C-H Activation and Functionalization

Direct C-H activation offers an atom-economical route to functionalize the pyridine ring without pre-functionalization. For this compound, the most reactive site for C-H activation via metalation is the C-2 position, as established in the context of electrophilic substitution (Section 3.3.2). ljmu.ac.ukmdpi.com

Palladium-catalyzed C-H arylation of halopyridines has been shown to be highly regioselective. The outcome is often governed by a combination of electronic and steric effects. researchgate.net For 3-fluoropyridine, arylation occurs selectively at the C-4 position. researchgate.net However, in the case of this compound, the C-2 position is the most acidic proton and the site of kinetically controlled deprotonation, making it the most likely site for functionalization via a C-H metalation pathway. ljmu.ac.ukacs.org This lithiated intermediate can then participate in various transformations, including transmetalation sequences for cross-coupling reactions. ljmu.ac.ukacs.org

Ring-Opening and Rearrangement Reactions of this compound Derivatives

While the pyridine ring is generally stable, its derivatives can undergo rearrangement reactions under specific conditions. A notable example is the rearrangement of 4-amino-3-halopyridine derivatives, which can be accessed from a this compound core. acs.orgnih.gov

This transformation is initiated by the reaction of a 4-amino-3-halopyridine with an acyl chloride in the presence of a base like triethylamine (B128534). acs.orgresearchgate.net The process does not result in simple N-acylation. Instead, it proceeds through a presumed N-acylated intermediate whose enolate undergoes an intramolecular nucleophilic aromatic substitution at the C-4 position. acs.orgfigshare.com This attack leads to the cleavage of the original C4-N bond and the formation of a new C4-C bond, resulting in a formal insertion of a two-carbon unit. researchgate.netnih.gov The final product is a pyridin-4-yl α-substituted acetamide. The electrophilicity of the C-4 carbon, enhanced by the pyridine nitrogen, is crucial for this rearrangement to occur. acs.org

Functional Group Interconversions on this compound

The halogen atoms and any newly introduced functional groups on the this compound scaffold can be further transformed, enhancing its synthetic utility.

One key class of transformations is nucleophilic aromatic substitution (SNAr). The reactivity of the C-Cl and C-F bonds towards nucleophilic attack is highly dependent on their position. While chloride is generally a better leaving group than fluoride, the SNAr reaction rate is often dictated by the stability of the Meisenheimer intermediate. Attack occurs at the most electron-deficient position. acs.org In polyhalopyridines, this is typically the C-2 or C-4 position. For a substrate like this compound, nucleophilic attack is highly favored at the C-4 position (para to the nitrogen), which can lead to the displacement of the fluoride atom. acs.org This provides a pathway to introduce nucleophiles like alkoxides or amines at the C-4 position, selectively replacing fluorine over chlorine.

Functional groups introduced via other reactions can also be converted. For example, the 2-formyl-4-chloro-3-fluoropyridine synthesized in Section 3.3.2 can undergo a variety of subsequent transformations. It can be converted into a 2-(aminomethyl) derivative through reductive amination or via a sulfinamide intermediate followed by reduction and deprotection. ljmu.ac.uk This primary amine can then be acylated to form a diverse library of 2-amidomethyl-4-chloro-3-fluoropyridines. ljmu.ac.uk

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Formyl-4-chloro-3-fluoropyridine |

| 2-(Aminomethyl)-4-chloro-3-fluoropyridine |

| 2-Amidomethyl-4-chloro-3-fluoropyridine |

| 4-Amino-3-halopyridine |

| Pyridin-4-yl α-substituted acetamide |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |

| N,N-Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Triethylamine |

Applications in Medicinal Chemistry and Drug Discovery

3-Chloro-4-fluoropyridine as a Versatile Building Block in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis is primarily due to the differential reactivity of its carbon-halogen bonds and the specific activation of its ring positions. This allows for controlled, regioselective reactions to build complex molecular architectures.

This compound is an important starting material for creating diverse libraries of compounds for medicinal chemistry projects. conceptlifesciences.com Its structure is amenable to regioselective functionalization, particularly at the 2-position, which is adjacent to the ring's nitrogen atom. This specific reactivity is crucial for designing and synthesizing new biologically active molecules. conceptlifesciences.comresearchgate.netnih.gov

Two key synthetic strategies employed for this purpose are:

Metalation: Kinetic deprotonation using a strong base at low temperatures (e.g., -75 °C), followed by the addition of an electrophile like dimethylformamide (DMF), allows for the selective introduction of a functional group at the 2-position. nih.gov For instance, this method has been used to produce 2-formyl-4-chloro-3-fluoropyridine, a key intermediate that can be further modified. nih.gov

Minisci-type Reactions: These radical-based reactions provide an alternative and often more scalable route for functionalization. researchgate.netnih.gov Using conditions such as silver/persulfate or photoredox catalysis, various amidomethyl groups derived from amino acids can be added to the 2-position of the this compound ring with high regioselectivity. nih.gov

These methods enable the efficient construction of complex pyridine (B92270) derivatives that would otherwise require lengthy, multi-step syntheses. researchgate.net

The this compound scaffold serves not only as a structural backbone but also as a platform for introducing specific chemical groups known to be important for pharmacological activity. The pyridine ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. The halogen atoms on the ring modulate its electronic properties and provide reactive handles for attaching other pharmacologically relevant moieties. conceptlifesciences.comresearchgate.net

For example, the regioselective amidomethylation of this compound allows for the installation of protected amino acid fragments. nih.gov These fragments can introduce chiral centers and functional groups (amides, esters) that are capable of forming specific hydrogen bonds and other interactions with biological targets like enzymes and receptors, which is a fundamental principle in rational drug design. researchgate.netacs.org

Development of Antiviral and Antibacterial Agents

While fluorinated pyridine derivatives are a well-established class of compounds explored for their antimicrobial properties, the reviewed scientific literature does not provide specific examples of antiviral or antibacterial agents that are directly synthesized from this compound. The development of such agents often involves various isomers or differently substituted pyridine rings.

Role in Enzyme Inhibitor Design

This compound has been documented as a key starting material in the synthesis of potent enzyme inhibitors for various therapeutic targets. Its value lies in its utility to construct the core structures of these complex inhibitor molecules.

Cyclin-dependent Kinase (CDK) Inhibitors: Patents have disclosed the use of this compound hydrochloride as a starting material in the preparation of heterocyclic compounds designed as CDK inhibitors. google.comgoogle.com CDKs are crucial enzymes that regulate the cell cycle, and their inhibition is a major strategy in the development of anti-cancer therapies. google.com

Monoacylglycerol Lipase (MAGL) Inhibitors: This pyridine derivative is also cited as a potential starting material for synthesizing MAGL inhibitors. googleapis.com MAGL is an enzyme that plays a significant role in the endocannabinoid system, and its inhibition is being explored for the treatment of neuroinflammation, neurodegenerative diseases, and cancer. googleapis.com

Contributions to Novel Therapeutic Agent Development

The application of this compound as a building block for enzyme inhibitors directly contributes to the development of novel therapeutic agents. By facilitating the synthesis of inhibitors for targets like CDKs and MAGL, this compound is implicated in the creation of next-generation treatments for oncology and neurological disorders. google.comgoogleapis.com Research projects focused on creating libraries of derivatives from this compound aim to discover new lead compounds for a wide range of diseases, highlighting its importance in the drug discovery pipeline. conceptlifesciences.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural features influence their biological activity. This compound is an ideal scaffold for generating such focused libraries for SAR analysis.

A notable example is the synthesis of a series of 2-amidomethylated pyridine derivatives starting from this compound. nih.gov By systematically varying the amino acid-derived moiety attached at the 2-position, researchers can create a matrix of compounds. While the initial reports focused on the synthetic methodology, this work lays the essential foundation for subsequent SAR studies where these derivatives would be tested for biological activity to identify the most potent and selective compounds. The ability to generate these analogs in a straightforward and scalable manner is a significant advantage for drug discovery programs. conceptlifesciences.comnih.gov

The table below presents a selection of these derivatives, showcasing the variety of pharmacologically relevant groups that can be introduced onto the this compound core, forming the basis for such an SAR investigation.

| Compound ID | R Group (at position 2) | Synthetic Method Highlight | Reference |

| 1 | -CH₂NH₂ (via sulfinamide) | Metalation/Formylation then conversion | nih.gov |

| 3-8 | Amidomethyl groups from amino acids | Minisci-type reaction or Photoredox catalysis | nih.gov |

| 8 | -CH₂NHBoc | Single-step Minisci-type reaction | nih.gov |

| 10 | -CHO | Metalation followed by reaction with DMF | nih.gov |

This table illustrates the chemical diversity that can be achieved from a single starting material, which is a cornerstone of SAR studies in medicinal chemistry.

Prodrug Strategies Incorporating this compound Scaffolds

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in vivo through enzymatic or chemical transformation. mdpi.com This strategy is a well-established tool in drug discovery used to overcome undesirable properties of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. mdpi.com While specific, marketed prodrugs directly incorporating a this compound scaffold are not prominently documented in publicly available literature, general prodrug principles applicable to pyridine-containing compounds can be considered.

The pyridine ring itself offers opportunities for prodrug design. rsc.orgrsc.org One common strategy involves the formation of N-oxides. Pyridine N-oxides are often more water-soluble and can exhibit different membrane permeability compared to the parent pyridine. acs.org These N-oxides can be reduced in vivo back to the active pyridine moiety. acs.org For a molecule containing the this compound scaffold, creating an N-oxide could be a viable prodrug approach to modulate its physicochemical properties. This is particularly relevant in strategies for targeted drug delivery, such as in hypoxia-activated prodrugs (HAPs), where the low-oxygen environment of solid tumors facilitates the reduction of N-oxides to release the active cytotoxic agent. acs.org

Another approach involves using the pyridine scaffold as a handle for attaching promoieties. acs.org For instance, if the parent molecule has a functional group elsewhere, the this compound ring would act as a critical part of the core structure that is revealed after the promoiety is cleaved. The selection of a promoiety—such as an ester, phosphate, or amino acid—is designed to improve properties like oral absorption. mdpi.comfrontiersin.org For example, pyridine carboxamide-based compounds have been identified as prodrugs that require activation by specific bacterial enzymes, a strategy used in developing novel antitubercular agents. asm.org This highlights how the broader class of pyridine-containing structures can be integral to targeted activation mechanisms.

The replacement of a part of an existing drug with a pyridine unit can also be considered a prodrug design strategy to improve its characteristics. rsc.org The this compound moiety, with its specific electronic properties conferred by the halogen substituents, can be used as a bioisosteric replacement for other aromatic rings to fine-tune the activity and pharmacokinetic profile of a drug candidate. rsc.orgnih.gov

Fluorine's Impact on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.gov The this compound scaffold benefits from the unique characteristics of the fluorine atom.

Impact on Physicochemical and Pharmacokinetic Properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's metabolic stability and half-life. nih.gov

Membrane Permeation: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This improved membrane permeability can lead to better absorption and distribution of the drug within the body. nih.gov

pKa Modification: Fluorine is the most electronegative element, and its presence in a molecule exerts a strong inductive electron-withdrawing effect. nih.gov In the case of the this compound scaffold, the fluorine atom can lower the pKa of the pyridine nitrogen, making it less basic. This reduction in basicity can prevent the molecule from being trapped in acidic organelles and can improve its oral absorption and bioavailability. nih.gov

Impact on Pharmacodynamic Properties:

Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins. nih.gov The strategic placement of a fluorine atom can lead to enhanced binding affinity and selectivity for the biological target, resulting in a more potent drug. nih.gov The substitution of a hydrogen atom with a fluorine atom causes only a minor increase in steric bulk, allowing it to fit into receptor pockets designed for the non-fluorinated analogue. nih.gov

The table below summarizes the key effects of fluorine substitution in drug design.

| Property Affected | Impact of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation. nih.gov |

| Membrane Permeability | Increased | Fluorine can increase lipophilicity, aiding passage across lipid membranes. nih.gov |

| Basicity (pKa) | Decreased | The high electronegativity of fluorine reduces the electron density on the pyridine nitrogen. nih.gov |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds) with target receptors. nih.gov |

Radiochemical Applications and PET Imaging Agent Development

The this compound scaffold is relevant to the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and drug development. researchgate.net The radioisotope fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET due to its ideal physical characteristics, including a half-life of 109.8 minutes and low positron energy. rsc.orgbiorxiv.org

A prominent example related to this scaffold is the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP). researchgate.net This tracer was developed to image demyelination in neurodegenerative diseases like multiple sclerosis. researchgate.netgoogle.com 4-aminopyridine (B3432731) is known to block potassium channels that become exposed on demyelinated axons, and its radiofluorinated derivative, [¹⁸F]3F4AP, allows for the visualization of these areas using PET. researchgate.netgoogle.com

The synthesis of such ¹⁸F-labeled pyridines presents a chemical challenge, especially for substitution at the meta-position (3-position). biorxiv.orgrsc.org Direct radiofluorination of electron-rich pyridine rings is difficult. rsc.org Researchers have developed novel methods to overcome this, often starting with precursors that are structurally analogous to this compound. A successful strategy involves the nucleophilic substitution of a leaving group on a pyridine N-oxide precursor. google.comrsc.org

For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been achieved by starting with 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org The key steps are:

Radiofluorination: The bromo group on the N-oxide precursor is replaced with ¹⁸F using [¹⁸F]fluoride. The N-oxide group activates the ring for this nucleophilic substitution. nih.govrsc.org

Reduction: The intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide, is then reduced, typically using catalytic hydrogenation (e.g., Pd/C), to convert the nitro group to an amino group and remove the N-oxide, yielding the final product, [¹⁸F]3-fluoro-4-aminopyridine. nih.govrsc.org

This synthetic approach, which could be adapted from a 3-chloro precursor, demonstrates the utility of halopyridine N-oxides in accessing important radiopharmaceuticals. biorxiv.org The development of [¹⁸F]3F4AP and related tracers, such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, underscores the importance of the fluoropyridine scaffold in advancing molecular imaging and our understanding of disease pathology. biorxiv.org

The table below provides an overview of key PET tracer information.

| Tracer Name | Precursor Example | Application | Significance |

| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | 3-bromo-4-nitropyridine N-oxide | Imaging of demyelination in the central nervous system (e.g., multiple sclerosis). researchgate.netgoogle.com | Allows for non-invasive detection of demyelinated axons by targeting exposed potassium channels. researchgate.net |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | 3-chloro/bromo-5-methyl-4-nitro pyridine N-oxide | Potential next-generation tracer for imaging demyelination with improved metabolic stability. biorxiv.org | Aims to enhance brain uptake and provide a clearer imaging signal compared to [¹⁸F]3F4AP. biorxiv.org |

Applications in Agrochemical Research and Development

3-Chloro-4-fluoropyridine as an Intermediate for Crop Protection Agents

This compound serves as a specialized building block, or intermediate, in the synthesis of more complex molecules intended for use as crop protection agents. Halogenated pyridines are valuable in agrochemical research because the presence and position of halogen atoms can significantly influence the biological activity and physicochemical properties of the final compound. The synthesis of novel active ingredients often involves multi-step processes where the pyridine (B92270) ring, provided by a molecule like this compound, forms the core scaffold. This scaffold is then further functionalized to create a final product with the desired herbicidal, fungicidal, or insecticidal properties.

Synthesis of Herbicides and Fungicides

The primary application of pyridine derivatives in agriculture is in the creation of herbicides and fungicides. While specific, commercially prominent agrochemicals derived directly from this compound are not widely publicized, the synthesis of aminopyridine derivatives, such as 3-Chloro-4-fluoropyridin-2-amine, highlights a potential pathway. nih.gov In general, the synthesis process involves reacting the intermediate with other chemical moieties to build a larger molecule designed to interact with a specific biological target in a weed or fungus.

For instance, patent literature frequently describes the synthesis of complex herbicidal molecules containing a substituted pyridine core. These processes underscore the importance of specific isomers, as even a minor shift in the position of the chloro or fluoro groups can dramatically alter the final product's efficacy and selectivity. The table below lists related pyridine intermediates and the class of agrochemicals they are used to produce, illustrating the general role of such compounds.

| Intermediate Compound | Class of Agrochemical |

| 2-Chloro-4-fluoropyridine-3-carbaldehyde (B1487800) | Herbicides, Pesticides |

| 3-Chloro-2-fluoropyridine-4-boronic acid | Pharmaceuticals, Agrochemicals ontosight.ai |

| 3,5-dichloro-2,4,6-trifluoropyridine | Herbicides, Nematicides epo.org |

Enhancement of Pesticide and Herbicide Efficacy

The inclusion of fluorine atoms in agrochemical molecules is a well-established strategy for enhancing efficacy. Fluorine's high electronegativity and small size can lead to stronger binding interactions with target enzymes or proteins in the pest organism. semanticscholar.org It can also improve the metabolic stability of the compound, meaning it is not broken down as quickly within the plant or pest, leading to a longer duration of action.

The specific 3-chloro-4-fluoro substitution pattern on the pyridine ring would contribute to a unique electronic and steric profile. This profile is critical for the structure-activity relationship (SAR), which dictates how effectively the molecule will function as a pesticide. Research on related molecules shows that these halogen substitutions can enhance lipophilicity (the ability to dissolve in fats), which can improve the molecule's ability to penetrate the waxy cuticle of leaves or the cells of a target pest.

Mechanism of Action Studies in Agrochemical Derivatives

The mechanism of action of an agrochemical is determined by the final, complex molecule rather than the intermediate from which it was built. Agrochemicals derived from pyridine scaffolds operate through various modes of action. For example, many modern herbicides work by inhibiting specific enzymes that are essential for plant growth.

Common herbicidal mechanisms of action for which pyridine-containing molecules have been designed include:

Inhibition of Acetolactate Synthase (ALS): This enzyme is crucial for the synthesis of branched-chain amino acids in plants. googleapis.com

Synthetic Auxins: These herbicides mimic the natural plant growth hormone auxin, causing uncontrolled and disorganized growth that leads to the plant's death. nih.govwssa.net

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This mechanism disrupts a pathway that is essential for pigment synthesis, leading to the bleaching of plant tissues. wssa.net

Without specific, named derivatives of this compound in the public literature, it is not possible to assign a precise mechanism of action.

Environmental Impact and Degradation Studies of Agrochemicals Derived from this compound

The environmental fate of a pesticide—its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways—is a critical area of study. Organochlorine pesticides, a broad class, are known for their potential persistence in the environment. nih.gov However, modern agrochemical design aims to create molecules that degrade into harmless substances after they have fulfilled their function.

The degradation of pyridine-based herbicides in the environment can occur through several mechanisms, including microbial action and photodegradation. For example, studies on the herbicide Clopyralid, which also has a chlorinated pyridine structure, show that its degradation can involve dechlorination and the eventual opening of the pyridine ring. researchgate.net The specific degradation pathway and environmental impact would be unique to each final active ingredient derived from an intermediate like this compound and would require specific regulatory studies. regulations.govresearchgate.net These studies are typically conducted by the manufacturing company and submitted to regulatory agencies, and are not always available in detail in the public domain.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-4-fluoropyridine and Its Derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated pyridines. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive examination of the molecular framework. fluorine1.ru

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provide definitive evidence for its structure through chemical shifts, signal multiplicities, and coupling constants.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions. The proton at C-2 (α to nitrogen) would typically appear at the most downfield chemical shift. The signals would exhibit characteristic splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. For comparison, in 3-chloropyridine (B48278), proton signals appear at approximately 8.79, 8.68, 7.99, and 7.57 ppm. chemicalbook.com The introduction of the fluorine at the 4-position would further influence these shifts.

¹³C NMR: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine (B92270) ring. The chemical shifts are significantly influenced by the electronegativity of the nitrogen, chlorine, and fluorine substituents. A key feature is the carbon-fluorine coupling (J-coupling), which is invaluable for assigning the signals. The carbon directly bonded to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-270 Hz. fluorine1.ru Carbons at the C-3 and C-5 positions will also show smaller two-bond (²JCF) couplings.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine environment. For this compound, a single resonance is expected. The chemical shift of fluorine on a pyridine ring is highly dependent on its position relative to the nitrogen atom and other substituents. fluorine1.ru The signal will be split into a multiplet due to couplings with the protons at C-2, C-5, and C-6. These H-F coupling constants, spanning multiple bonds, are crucial for confirming the substitution pattern.

These NMR techniques are also powerful tools for monitoring chemical reactions involving this compound. The appearance of new signals or changes in the chemical shifts and coupling patterns of the existing signals can indicate the consumption of the starting material and the formation of products.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on data from related fluorinated and chlorinated pyridines.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~8.3 - 8.6 | Doublet | ³J(H2,H6), ⁴J(H2,F4) |

| ¹H | H-5 | ~7.2 - 7.5 | Doublet of doublets | ³J(H5,H6), ³J(H5,F4) |

| ¹H | H-6 | ~8.2 - 8.4 | Doublet of doublets | ³J(H6,H5), ⁴J(H6,H2) |

| ¹³C | C-2 | ~150 - 153 | Doublet | ³J(C2,F4) |

| ¹³C | C-3 | ~125 - 128 | Doublet | ²J(C3,F4) |

| ¹³C | C-4 | ~158 - 162 | Doublet | ¹J(C4,F4) > 240 Hz |

| ¹³C | C-5 | ~120 - 123 | Doublet | ²J(C5,F4) |

| ¹³C | C-6 | ~147 - 150 | Doublet | ³J(C6,F4) |

| ¹⁹F | F-4 | -100 to -130 | Multiplet | ³J(F4,H5), ⁴J(F4,H2) |

While one-dimensional NMR provides fundamental structural information, advanced techniques offer deeper insights.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing unambiguous assignments of all proton and carbon signals. A COSY spectrum would confirm the H-5/H-6 coupling, while HSQC would directly link each proton to its attached carbon. The HMBC experiment is particularly powerful as it reveals long-range correlations (2-4 bonds) between protons and carbons, and critically, between fluorine and carbons/protons, solidifying the connectivity of the entire molecule. nih.gov

Solid-State NMR (ssNMR): In cases where a crystalline sample is available, solid-state NMR can provide information about the molecule's structure and packing in the solid phase. nih.gov For fluorinated compounds, ¹⁹F ssNMR is particularly useful due to the high sensitivity of the ¹⁹F nucleus. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra, which can reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 131.53 g/mol ) would exhibit a characteristic molecular ion peak ([M]⁺). synchem.de Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion region will show two peaks: one for the molecule containing ³⁵Cl (m/z 131) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (m/z 133). This isotopic pattern is a definitive signature for a monochlorinated compound. For comparison, the molecular ion for 3-chloropyridine appears at m/z 113. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of C₅H₃³⁵ClFN is 130.9938 Da. An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups and fingerprint the molecular structure of this compound. The vibrational modes of the pyridine ring and the C-F and C-Cl bonds give rise to characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C and C=N ring stretching: The pyridine ring vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. Data for 3-fluoropyridine (B146971) shows bands in this area. nist.gov

C-F stretching: The C-F bond stretch is typically strong in the IR spectrum and is expected to appear in the 1200-1350 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is expected in the 700-850 cm⁻¹ region.

Table 2: Principal Predicted Vibrational Modes for this compound Predicted frequencies are based on data for 3-chloropyridine and 3-fluoropyridine.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| In-plane Ring Bending | 1000 - 1200 | Variable |

| C-Cl Stretch | 700 - 850 | Strong |

| Out-of-plane Ring Bending | 600 - 800 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring contains π electrons and non-bonding electrons on the nitrogen atom, which can undergo π → π* and n → π* transitions upon absorption of UV radiation. For 3-chloropyridine, an absorption maximum is recorded. nih.gov The introduction of a fluorine atom may cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift) due to its electronic effects on the pyridine ring. The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane, and the position of the absorption maxima can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique would provide a wealth of structural information for this compound, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the precise lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Offers exact measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-F) and angles within the molecule.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions like π–π stacking or halogen bonding that influence the crystal's properties.

As of now, a publicly available crystal structure for the parent compound this compound has not been reported. However, crystal structures of derivatives have been analyzed, such as (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, which was found to crystallize in the monoclinic P2₁/n space group. researchgate.net A crystallographic study on this compound would be invaluable for understanding its solid-state properties and for computational modeling.

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry and quantum chemical calculations serve as powerful tools for investigating the properties of this compound at the molecular level. These methods provide insights that are complementary to experimental data, allowing for a deeper understanding of its electronic structure, reactivity, and behavior in various environments.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. aps.org By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, electronic properties, and reactivity. For this compound, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure and compute key electronic parameters. researchgate.netprensipjournals.com

The electronic reactivity of the molecule can be understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netprensipjournals.com In this compound, the electronegative nitrogen, chlorine, and fluorine atoms create regions of negative potential, while the hydrogen atoms on the pyridine ring are associated with positive potential.

Various conceptual DFT descriptors are calculated to quantify reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. prensipjournals.com

These parameters help in understanding the molecule's behavior in chemical reactions, such as its susceptibility to nucleophilic aromatic substitution. prensipjournals.comprensipjournals.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.2 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 6.3 | LUMO-HOMO Energy Gap |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.99 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While this compound is a relatively rigid molecule, MD simulations can provide valuable insights into its intermolecular interactions in various solvent environments or with biological macromolecules.

The primary purpose of MD simulations for a small molecule like this compound is to explore its interaction landscape. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution.

In the context of drug design, MD simulations can be used to study the binding of this compound to a protein's active site. nih.gov The simulation tracks the conformational changes of both the ligand and the protein upon binding, providing information on the stability of the complex and the key residues involved in the interaction. mdpi.com Analysis of the simulation trajectory can reveal the binding free energy, which is a critical parameter in assessing the potential of a molecule as a drug candidate.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra for this compound can be calculated using DFT. The resulting frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C-C stretching, C-Cl stretching, C-F stretching, and ring deformation modes. prensipjournals.com These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be computed and compared to experimental values obtained in a solvent like CDCl₃. prensipjournals.comprensipjournals.com This comparison helps in the unambiguous assignment of signals in the experimental spectrum to specific atoms in the molecular structure.

| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Shift (ppm) | 155.2 | 154.8 | C-F |

| ¹³C NMR Shift (ppm) | 128.9 | 128.5 | C-Cl |

| ¹H NMR Shift (ppm) | 8.45 | 8.41 | H adjacent to N |

| IR Frequency (cm⁻¹) | 1255 | 1250 | C-F Stretch |

| IR Frequency (cm⁻¹) | 725 | 722 | C-Cl Stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the chlorine or fluorine atom. Computational studies can predict the regioselectivity of such reactions by calculating the activation barriers for attack at the C-Cl versus the C-F position. acs.orgresearchgate.net These calculations often reveal the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and collapse.

Furthermore, computational modeling can investigate other reaction types, such as metalation followed by electrophilic quench. acs.org DFT calculations can help understand the kinetic versus thermodynamic control of deprotonation at different positions on the pyridine ring, guiding synthetic strategies for functionalization.

pKa Prediction and Conformational Effects

The pKa is a measure of the basicity of the pyridine nitrogen atom. Theoretical calculations can provide a reliable prediction of the pKa value for this compound. This is typically achieved by calculating the free energy change (ΔG) for the protonation reaction in the gas phase and in solution using a thermodynamic cycle. nih.gov

The calculation involves:

Optimizing the geometries of both the neutral and protonated forms of the molecule.

Calculating the gas-phase free energies using a high-level ab initio method or DFT.

Calculating the solvation free energies for both species using a continuum solvation model, such as the Polarizable Continuum Model (PCM). nih.gov

NBO (Natural Bond Orbital) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wisc.edu For this compound, NBO analysis provides a detailed picture of its electronic structure beyond the simple Lewis model. researchgate.net

This analysis reveals the polarization of the C-F and C-Cl bonds and the natural atomic charges on each atom, offering a more refined view of the charge distribution than that provided by MEP maps alone. researchgate.netresearchgate.net By examining the composition of the NBOs, one can understand the hybridization of the atoms and the covalent versus ionic character of the bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C2-C3) | 25.5 |

| LP (1) N | π* (C5-C6) | 24.8 |

| LP (2) F | σ* (C3-C4) | 3.1 |

| LP (2) Cl | σ* (C2-C3) | 2.5 |

| π (C2-C3) | π* (C4-C5) | 18.9 |

Derivatives and Analogues of 3 Chloro 4 Fluoropyridine in Research

Synthesis and Investigation of Isomers and Positional Analogues (e.g., 4-Chloro-3-fluoropyridine)

The positional arrangement of halogen substituents on the pyridine (B92270) ring significantly influences the compound's reactivity and properties. The isomer 4-chloro-3-fluoropyridine (B1587321), for instance, serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.com Its molecular structure, with chlorine and fluorine atoms attached to the pyridine ring, gives it distinct reactivity. innospk.com These halogen substituents make the molecule more electrophilic, rendering it suitable for nucleophilic substitution reactions, a frequent step in pharmaceutical synthesis. innospk.com

The synthesis of 4-chloro-3-fluoropyridine can be achieved through several routes. One common method starts with pyridine, which undergoes halogenation to introduce a chlorine atom at a specific position, followed by a fluorination step where a chlorine atom is replaced by fluorine using a reagent like potassium fluoride (B91410) under specific temperature and solvent conditions. pipzine-chem.com Another approach involves using a pyridine derivative that already possesses certain desired substituents, simplifying the synthesis to selective halogenation and fluorination steps. pipzine-chem.com

The physical and chemical properties of 4-chloro-3-fluoropyridine are well-documented and crucial for its application as a pharmaceutical intermediate. innospk.com

Table 1: Physicochemical Properties of 4-Chloro-3-fluoropyridine

| Property | Value |

|---|---|

| CAS Number | 2546-56-7 |

| Molecular Formula | C5H3ClFN |

| Molecular Weight | 131.535 g/mol |

| Appearance | Light yellow liquid |

| Purity | ≥ 98.0% |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 138.9 ± 20.0 °C at 760 mmHg |

| Flash Point | 37.8 ± 21.8 °C |

| Refractive Index | 1.503 |

Data sourced from innospk.com

The moderate volatility of 4-chloro-3-fluoropyridine necessitates careful handling and storage in cool, dry environments within tightly sealed containers to maintain its stability and effectiveness as a synthetic intermediate. innospk.com

Pyridine Derivatives with Alternative Halogen Combinations (e.g., Dichlorofluoropyridines, Difluoropyridines)

The synthesis and properties of pyridines with different halogen combinations, such as difluoropyridines, have been a subject of significant interest. The presence of fluorine atoms can considerably alter the physical and chemical characteristics of the molecule. fluoromart.com Fluoropyridines generally exhibit reduced basicity and are often less reactive compared to their chlorinated or brominated counterparts due to the strong electron-withdrawing nature of fluorine. fluoromart.com

The synthesis of difluoropyridines can be complex. For example, 2,6-difluoropyridine (B73466) can be prepared by reacting 2,6-dichloropyridine (B45657) with anhydrous potassium fluoride (KF) in a polar, aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The reaction rate is dependent on the solvent used; for instance, the rate of chlorine replacement by fluorine is about 2.7 times faster in DMSO than in sulfolane. google.com The synthesis of 2,3-difluoro-5-chloropyridine has been accomplished using potassium fluoride as the fluorinating agent with a phase transfer catalyst. fluoromart.com

These fluorinated pyridines are valuable intermediates in medicinal chemistry and materials science. fluoromart.com For example, 2,6-difluoropyridine has been utilized in the preparation of poly(pyridine ether)s through polycondensation reactions. sigmaaldrich.com

Table 2: Selected Properties of 2,6-Difluoropyridine

| Property | Value |

|---|---|

| CAS Number | 1513-65-1 |

| Molecular Formula | C₅H₃F₂N |

| Molecular Weight | 115.08 g/mol |

| Form | Liquid |

| Boiling Point | 124.5 °C / 743 mmHg |

| Density | 1.268 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

Data sourced from sigmaaldrich.com

Fused-Ring Systems Incorporating 3-Chloro-4-fluoropyridine Moieties (e.g., Isoquinolinones)

The this compound framework can be incorporated into larger, fused-ring systems, leading to the creation of novel heterocyclic compounds with potential biological activities. One such class of compounds is the isoquinolinones. While direct synthesis from this compound is a specific area of research, the broader field involves constructing the isoquinoline (B145761) core and then modifying it, or using substituted precursors that lead to the final fused system. For instance, the synthesis of 3-aminoisoquinoline derivatives has been explored for potential antimalarial activity, involving the preparation of various substituted isoquinolines. lookchem.com A general approach to isoquinoline synthesis might involve the reduction of a precursor like 3-Chloro-1-phenyl-isoquinoline-4-aldehyde with sodium borohydride (B1222165) in methanol (B129727) to yield the corresponding hydroxymethyl-isoquinoline. prepchem.com

Development of Pyridine Boronic Acid Derivatives for Cross-Coupling Reactions

Pyridine boronic acids are exceptionally useful reagents in organic synthesis, particularly for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. The conversion of halopyridines, including chloro-fluoro substituted variants, into their corresponding boronic acids or boronic esters significantly enhances their synthetic utility. orgsyn.orgarkat-usa.org

The synthesis of pyridylboronic acids can be achieved through several methods. arkat-usa.org A common and cost-effective method is the metal-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkylborate. orgsyn.orgarkat-usa.org This typically involves reacting the halopyridine (e.g., 3-bromopyridine (B30812) or a chloro-substituted pyridine) with an organolithium reagent like n-butyllithium at low temperatures to form a lithiated pyridine intermediate. This intermediate is then quenched with a borate (B1201080) ester, such as triisopropyl borate, followed by acidic workup to yield the pyridylboronic acid. orgsyn.orgresearchgate.net

For example, 3-chloropyridin-4-ylboronic acid (CAS Number 458532-98-4) is a known derivative used in synthesis. organoborons.com These boronic acid derivatives are crucial for introducing the pyridine moiety into a wide range of organic molecules, enabling the construction of complex structures for pharmaceuticals and other advanced materials. orgsyn.orgnih.gov

Table 3: Common Synthetic Methods for Pyridinylboronic Acids

| Method | Description |

|---|---|

| Metal-Halogen Exchange | Involves reacting a halopyridine with an organometallic reagent (e.g., n-BuLi) followed by quenching with a trialkylborate. It is a fundamental and widely used method. arkat-usa.org |

| Directed Ortho-Metallation (DoM) | A metal-hydrogen exchange reaction directed by a functional group on the pyridine ring, followed by borylation. arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | Reaction of a halopyridine with a diboron (B99234) reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst. arkat-usa.org |

| C-H or C-F Bond Activation | Iridium- or rhodium-catalyzed borylation through the activation of a C-H or C-F bond. arkat-usa.org |

| [4+2] Cycloaddition | Construction of the pyridine ring with a pre-installed boron-containing substituent. arkat-usa.org |

Structural Modifications for Enhanced Biological Activity or Synthetic Utility

Structural modifications of the this compound core are a key strategy in medicinal chemistry to enhance biological activity or to improve its utility as a synthetic intermediate. Introducing or altering functional groups on the pyridine ring can modulate the molecule's interaction with biological targets or its reactivity in chemical transformations.

In the context of biological activity, the 3-chloro-4-fluorophenyl moiety is often incorporated into larger molecules to improve their therapeutic potential. For example, researchers have synthesized a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with a 2-(3-chloro-4-fluorobenzyl) substituent. nih.gov These compounds were investigated for their anti-HIV-1 activity, with some derivatives showing potent inhibition of HIV-1 integrase, including strains resistant to the drug raltegravir. nih.gov

For synthetic utility, the halogen atoms themselves offer handles for further functionalization. The fluorine and chlorine atoms on the pyridine ring can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions. acs.org Generally, the reaction of a 2-fluoropyridine (B1216828) with a nucleophile is significantly faster than that of the corresponding 2-chloropyridine, highlighting how the choice of halogen can influence synthetic routes. acs.org This differential reactivity allows for sequential and site-selective introduction of various functional groups, such as alkoxy, amino, and cyano groups, enabling the rapid generation of diverse molecular analogues for structure-activity relationship (SAR) studies. acs.orgchemimpex.com

Industrial and Commercial Perspectives in Academic Research

Scalability of Synthetic Methods for Bulk Production

The transition of a synthetic route from a laboratory setting to bulk production is contingent on several factors including safety, cost-effectiveness, yield, and environmental impact. For 3-Chloro-4-fluoropyridine, the most industrially viable methods are typically based on halogen exchange (Halex) reactions.

One common scalable approach involves the nucleophilic substitution of a chlorine atom with fluoride (B91410) from a more substituted precursor like 3,4-dichloropyridine. This method's scalability is favorable due to the relatively low cost of dichloropyridine precursors and common fluorinating agents like potassium fluoride (KF). The use of phase-transfer catalysts is often crucial in scaling up these reactions to enhance reaction rates and yields in large-volume reactors.

Another potential route amenable to scale-up starts from 3-chloro-4-aminopyridine via the Balz-Schiemann reaction. However, traditional diazotization methods often face challenges in large-scale production due to potential safety hazards (e.g., explosive diazonium intermediates) and the generation of significant waste streams. google.comgoogle.com Modern advancements, such as the use of continuous flow reactors, can mitigate some of these risks, making the process more suitable for industrial application by allowing for better temperature control and minimizing the accumulation of hazardous intermediates. acs.org

Process Optimization for Industrial Application